Product packaging for Sulfamethoxazole hydroxylamine(Cat. No.:CAS No. 114438-33-4)

Sulfamethoxazole hydroxylamine

Cat. No.: B028829
CAS No.: 114438-33-4
M. Wt: 269.28 g/mol
InChI Key: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamethoxazole hydroxylamine is a reactive oxidative metabolite of the antibiotic sulfamethoxazole and is a compound of significant interest in biomedical research. Its primary research value lies in studying drug-induced hypersensitivity reactions, particularly the mechanisms behind sulfamethoxazole-related adverse drug responses. Researchers utilize this metabolite to investigate the formation of antigenic protein adducts and their role in activating immune responses. As a critical reference standard in toxicology studies, this compound is essential for understanding metabolic pathways, bioactivation, and the risk factors for drug toxicity, providing vital insights for drug safety evaluation and the development of safer pharmaceuticals. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O4S B028829 Sulfamethoxazole hydroxylamine CAS No. 114438-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150731
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114438-33-4
Record name Sulfamethoxazole hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114438-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114438-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXAZOLE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YF7G89MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Direct Cytotoxicity and Immune Mediated Damage:

Direct Toxicity: In vitro studies have demonstrated that SMX-HA is directly toxic to thyroid cells. nih.gov Unlike the parent compound, whose toxicity is dependent on the presence of active TPO, SMX-HA exerts its cytotoxic effects on thyroid cells regardless of whether they express the enzyme. nih.gov

Neoantigen Formation: The highly reactive nature of SMX-HA facilitates its covalent binding to thyroid macromolecules, including the TPO enzyme itself. nih.gov This binding can alter the structure of these proteins, creating novel antigens (neoantigens). The presentation of these neoantigens to the immune system may lead to the formation of autoantibodies, initiating an autoimmune response against the thyroid gland. nih.gov This process is a proposed mechanism for the development of hypothyroidism in patients who experience hypersensitivity reactions to sulfonamides. nih.govmdpi.com

Inhibition of Thyroid Hormone Synthesis:a Major Mechanism of Smx Ha Induced Thyroid Dysfunction is the Disruption of Hormone Synthesis Through the Inhibition of Tpo.mdpi.comresearchgate.netnih.govthis Inhibition Obstructs Critical Steps in the Production of Thyroid Hormones:

Reduced Iodide Organification: SMX-HA interferes with TPO's ability to oxidize iodide and bind it to tyrosine residues on the thyroglobulin protein, a process known as organification. researchgate.net

Impaired Coupling Reaction: The subsequent coupling of iodotyrosine molecules to form thyroxine (T4) and triiodothyronine (T3) is also hindered.

The culmination of these molecular events—direct cell damage and the enzymatic blockade of hormone production—leads to a decrease in circulating T4 and T3 levels. In response, the pituitary gland typically increases its secretion of thyroid-stimulating hormone (TSH) as a compensatory mechanism. mdpi.comavma.orgnih.gov

Data Tables

Table 1: Comparative In Vitro Toxicity of Sulfamethoxazole (B1682508) and its Hydroxylamine (B1172632) Metabolite on Thyroid Cells

Compound Target Cells Requirement of Thyroid Peroxidase (TPO) Activity for Toxicity Observed Effect Reference
Sulfamethoxazole Thyroid Cells with Active TPO Yes Cytotoxicity nih.gov
Sulfamethoxazole Thyroid Cells without Active TPO Yes No Toxicity nih.gov

Table 2: Proposed Molecular Mechanisms of Sulfamethoxazole Hydroxylamine Thyroid Toxicity

Mechanism Key Molecular Target/Process Consequence Reference
TPO-Mediated Bioactivation Sulfamethoxazole Localized formation of reactive SMX-HA within the thyroid gland. nih.govmdpi.com
Direct Enzyme Inhibition Thyroid Peroxidase (TPO) Blocks iodide organification and the coupling of iodotyrosines, halting hormone synthesis. researchgate.netnih.gov
Direct Cytotoxicity Thyroid Cells Cell death, independent of TPO activity. nih.gov

| Neoantigen Formation | Thyroid Proteins (e.g., TPO) | Covalent binding of SMX-HA creates novel antigens, potentially triggering an autoimmune response and autoantibody production. | nih.gov |

Cellular and Molecular Mechanisms of Sulfamethoxazole Hydroxylamine Toxicity

Induction of Apoptosis and Cell Death

SMX-HA has been shown to induce apoptosis, a form of programmed cell death, in various immune cells. This process is characterized by specific morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface.

Research has demonstrated that SMX-HA exhibits selective toxicity towards CD8+ T-lymphocytes. In vitro studies have shown that exposure to SMX-HA leads to a significant increase in cell death in this particular lymphocyte subpopulation. For instance, at a concentration of 100 µM, SMX-HA induced a substantial 67% cell death in CD8+ cells, while only causing minimal (8%) cell death in CD4+ cells nih.gov. This selective effect on CD8+ T cells is a key aspect of its immunomodulatory and toxic properties nih.gov. The parent drug, sulfamethoxazole (B1682508), did not show significant toxicity to any lymphocyte subpopulation nih.gov.

SMX-HA induces a concentration-dependent increase in cell death in peripheral blood mononuclear cells (PBMCs) nih.govnih.gov. Flow cytometry analysis has revealed a significant increase in annexin-positive cells, an early marker of apoptosis, after treatment with SMX-HA nih.gov. Specifically, 24 hours after treatment with 100 µM and 400 µM of SMX-HA, the percentages of annexin-positive cells were 14.1% and 25.6%, respectively, compared to 3.7% in control PBMCs nih.gov. Furthermore, internucleosomal DNA fragmentation, a hallmark of late-stage apoptosis, was observed in both quiescent and stimulated PBMCs 48 hours after incubation with SMX-HA nih.gov.

Cell TypeSMX-HA Concentration% Cell Death / Annexin-PositiveReference
CD8+ Lymphocytes100 µM67% nih.gov
CD4+ Lymphocytes100 µM8% nih.gov
PBMCs100 µM14.1% (Annexin-Positive) nih.gov
PBMCs400 µM25.6% (Annexin-Positive) nih.gov

Oxidative Stress and Redox Cycling

The generation of reactive oxygen species (ROS) and the induction of oxidative stress are believed to be significant contributors to the cellular toxicity of SMX-HA.

Reactive metabolites of sulfamethoxazole, including SMX-HA, contribute to the formation of ROS, which can cause cellular damage and induce cell death through apoptosis and necroptosis nih.gov. Studies have shown that cells from individuals with a history of sulfamethoxazole hypersensitivity exhibit significantly higher cell death, ROS formation, and lipid peroxidation when challenged with SMX-HA in vitro nih.gov. There is a high correlation between cell death in PBMCs and the levels of ROS nih.gov. Furthermore, a depletion of glutathione (B108866) (GSH) and lower GSH/GSSG ratios were observed in PBMCs from these hypersensitive individuals, indicating an increased vulnerability to oxidative stress nih.gov. While SMX-HA does induce ROS generation, some studies suggest that there isn't a simple direct correlation between the amount of ROS generated and the extent of cell death nih.gov.

Accumulation of Reactive Oxygen Species (ROS)

The metabolism of sulfamethoxazole to its hydroxylamine (B1172632) derivative is a significant source of cellular oxidative stress. This process contributes to the formation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. nih.gov Studies have shown that arylhydroxylamine metabolites of drugs like sulfamethoxazole can generate cellular oxidative stress. nih.gov

When cells from individuals hypersensitive to sulfa drugs are challenged with SMX-HA, they exhibit significantly higher levels of ROS formation compared to cells from non-sensitive individuals. nih.gov This increased ROS production is highly correlated with cell death. nih.gov The generation of ROS can also act as a "danger signal," potentially priming immune cells and contributing to an immunological response. nih.gov The CuFe2O4/hydroxylamine (HA) system has been shown to generate ROS, primarily the superoxide (B77818) radical (O2 •–), for the degradation of sulfamethoxazole. acquaintpublications.com While ROS generation is a clear consequence of SMX-HA presence, the direct correlation between the quantity of ROS produced and the extent of cytotoxicity is not always straightforward. nih.gov

Impact of Antioxidant Deficiency (e.g., Glutathione, Ascorbate)

Cellular antioxidants play a crucial role in mitigating the toxic effects of SMX-HA. Glutathione (GSH) and ascorbate (B8700270) (ascorbic acid or Vitamin C) are key players in the detoxification of reactive drug metabolites. They can reduce the more reactive nitroso-sulfamethoxazole (SMX-NO) back to the less reactive SMX-HA, and further to the parent compound. nih.gov

A deficiency in these antioxidants can impair this detoxification pathway, leading to an accumulation of reactive metabolites and increased potential for toxicity. nih.gov In individuals with conditions such as AIDS, who may have depleted antioxidant levels, there is a higher risk of hypersensitivity reactions to SMX. nih.gov Studies have demonstrated that in vitro, antioxidants can decrease the formation of SMX-protein adducts, which are implicated in immune-mediated adverse reactions. nih.govresearchgate.net Specifically, a combined deficiency in ascorbate and glutathione has been associated with decreased expression of cytochrome b5, an enzyme involved in the reduction of SMX-HA, suggesting a downregulation of the detoxification process in states of antioxidant deficiency. nih.gov

The presence of antioxidants like N-acetylcysteine, a precursor to glutathione, and ascorbic acid has been shown to reduce ROS formation and cytotoxicity induced by arylhydroxylamine metabolites. nih.gov For instance, ascorbic acid can decrease DDS-NOH-induced ROS generation in normal human epidermal keratinocytes by 87%. nih.gov

Covalent Binding to Macromolecules and Protein Adduct Formation

A key mechanism of SMX-HA toxicity involves its ability to covalently bind to cellular macromolecules, particularly proteins. This process, known as adduct formation, can alter protein structure and function, leading to cellular dysfunction and potentially triggering an immune response. researchgate.netresearchgate.net

The formation of these adducts is a time- and concentration-dependent process. researchgate.net The reactive nature of SMX-HA, and more so its further oxidation product, nitroso-sulfamethoxazole (SMX-NO), facilitates this covalent binding. researchgate.net

Formation of Drug-Tissue Adducts

The covalent binding of SMX reactive metabolites to proteins results in the formation of drug-tissue adducts. nih.gov These adducts have been observed in various cell types, including human lymphoid cells and keratinocytes. researchgate.net In human epidermal keratinocytes, both SMX and its hydroxylamine metabolite can lead to the formation of drug-protein adducts. Interestingly, SMX-HA appears to form adducts on the cell surface, in addition to intracellularly.

The formation of these adducts can be influenced by the cellular environment. "Danger signals," such as bacterial endotoxins, viral proteins, and inflammatory molecules, have been shown to significantly increase the formation of SMX-protein adducts in human antigen-presenting cells. researchgate.net This suggests that underlying inflammatory or infectious conditions could potentiate the toxicity of sulfamethoxazole.

Binding to Cysteine Residues on Proteins

While the precise protein targets of SMX-HA are numerous, cysteine residues are a known site of covalent modification. The sulfhydryl group of cysteine is a nucleophile that can react with electrophilic drug metabolites. While direct evidence for SMX-HA binding to cysteine is a logical consequence of its reactivity, specific studies detailing this interaction for SMX-HA are part of the broader understanding of how reactive intermediates of other compounds, like N-acetoxy-PhIP, bind to cysteine residues within peptides. The formation of a covalent bond between the reactive metabolite and cysteine can lead to the formation of a sulfinamide linkage, altering the protein's structure and function.

Impact on Specific Organ Systems (e.g., Liver, Thyroid)

The toxicity of sulfamethoxazole hydroxylamine can manifest in specific organs, with the liver being a primary target. The formation of SMX-HA and its subsequent reactions are central to the observed hepatotoxicity.

Liver Toxicity and Excretion of SMX-HA

The liver is the principal site of sulfamethoxazole metabolism, where cytochrome P450 enzymes, specifically CYP2C9, oxidize the parent drug to SMX-HA. acquaintpublications.com This bioactivation step is a prerequisite for the subsequent toxic events. The formation of SMX-HA and its further oxidation to the highly reactive nitroso-sulfamethoxazole within the liver can lead to the formation of protein adducts, cellular stress, and immune-mediated liver injury.

Drug-induced liver injury (DILI) associated with sulfamethoxazole can present as hepatocellular, mixed, or cholestatic patterns. In some cases, this can progress to acute liver failure. The reactive metabolites are thought to act as haptens, forming hepatoproteins that trigger an immune response leading to bile duct injury and in rare cases, vanishing bile duct syndrome.

Regarding excretion, SMX-HA is an authentic in vivo metabolite in humans and is primarily excreted in the urine. nih.gov In a study with healthy volunteers, this compound constituted approximately 2.4% to 3.1% of the drug excreted in the urine within 24 hours after a single oral dose of sulfamethoxazole. The renal clearance of SMX-HA has been measured to be around 4.39 +/- 0.91 l/h. While the liver is the main site of its formation, the primary route of elimination for this metabolite is renal. nih.govnih.gov

Thyroid Cell Toxicity

This compound (SMX-HA), the reactive metabolite of the antibiotic sulfamethoxazole, is a key agent in thyroid cell toxicity, contributing to drug-induced hypothyroidism. nih.govmdpi.com Its toxicity manifests through a multi-faceted mechanism involving direct cytotoxicity, inhibition of essential enzymatic processes, and the potential initiation of an autoimmune response within the thyroid gland.

Research indicates that the thyroid itself is a site of metabolic activation. The enzyme thyroid peroxidase (TPO), which is fundamental to thyroid hormone synthesis, can convert the parent sulfamethoxazole into its reactive hydroxylamine metabolite. nih.gov This localized bioactivation is a critical first step in the toxic cascade.

The cellular and molecular mechanisms of SMX-HA toxicity in thyroid cells can be categorized into two primary pathways:

Immunological Aspects of Sulfamethoxazole Hydroxylamine

Antigenicity and Immunogenicity of SMX-HA

Sulfamethoxazole (B1682508) hydroxylamine (B1172632) (SMX-HA) is a primary metabolite of the parent drug sulfamethoxazole (SMX) and plays a crucial role in initiating immune responses. While SMX itself is not chemically reactive, its metabolic conversion to SMX-HA and subsequently to the highly reactive nitroso sulfamethoxazole (SMX-NO) is a key determinant of its immunogenicity nih.govnih.gov. The immunological mechanisms triggered by these metabolites are complex, involving both covalent modification of host proteins and direct interactions with immune receptors.

Haptenation and Neoantigen Formation

The prevailing theory for the immunogenicity of drugs like sulfamethoxazole is the hapten hypothesis. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. SMX acts as a "pro-hapten," meaning it requires metabolic activation to become a reactive hapten nih.gov.

The process begins with the metabolism of SMX, primarily by the cytochrome P450 enzyme CYP2C9 in the liver, to form SMX-HA nih.gov. This hydroxylamine is then further oxidized, a process that can occur non-enzymatically, to form nitroso sulfamethoxazole (SMX-NO) nih.gov. SMX-NO is an electrophilic intermediate that readily and covalently binds to cellular proteins, particularly to sulfhydryl groups on cysteine residues nih.govnih.gov. This covalent binding, or haptenation, results in the formation of new antigenic determinants, or neoantigens, on host cells and proteins nih.govnih.gov. These modified proteins are then recognized as foreign by the immune system, initiating a T-cell-mediated immune response.

Studies have demonstrated that haptenation by SMX metabolites occurs on viable cells and can be detected within minutes of exposure nih.gov. The formation of these haptens is a critical step, as the immune system does not typically react to the parent drug alone. Research in rats has shown that administration of SMX-NO, but not SMX or SMX-HA, leads to the formation of antigens on the surface of lymphocytes and splenocytes nih.govnih.gov. However, haptenation by SMX-HA could be induced when intracellular antioxidant defenses, such as glutathione (B108866), were depleted nih.govnih.gov. This highlights the importance of the balance between metabolic activation and detoxification pathways in determining the extent of haptenation and subsequent immunogenicity.

Table 1: Experimental Evidence for Haptenation by Sulfamethoxazole Metabolites

Compound Administered Antigen Formation on Cell Surfaces Conditions Reference
Sulfamethoxazole (SMX) No Standard in vivo nih.govnih.gov
Sulfamethoxazole Hydroxylamine (SMX-HA) No Standard in vivo nih.govnih.gov
Nitroso Sulfamethoxazole (SMX-NO) Yes Standard in vivo nih.govnih.gov
This compound (SMX-HA) Yes In vivo with glutathione depletion nih.govnih.gov
Sulfamethoxazole (SMX) Yes In vivo with glutathione depletion (in some animals) nih.gov

Direct Activation of T-Cells by Reactive Metabolites

In addition to the hapten model, which requires processing of the modified protein, there is evidence for a direct, non-covalent interaction of sulfamethoxazole and its metabolites with T-cell receptors (TCRs) and Major Histocompatibility Complex (MHC) molecules nih.govnih.govscirp.org. This is often referred to as the "p-i concept" (pharmacological interaction with immune receptors).

This model proposes that the drug or its metabolite can bind directly and labilly to the TCR or the MHC-peptide complex, thereby mimicking a conventional antigen and triggering T-cell activation without the need for covalent bond formation or intracellular processing nih.govnih.govnih.gov. This direct interaction can lead to a rapid T-cell response. Studies with T-cell clones from SMX-allergic patients have shown that the majority of these clones are specific for non-covalently bound SMX nih.gov. This suggests that while haptenation is a viable mechanism, direct pharmacological interaction may be a more common pathway for T-cell activation in SMX hypersensitivity nih.gov.

T-Cell Mediated Immune Responses

The immune reactions to this compound are predominantly mediated by T-cells. These cells are central to the adaptive immune response and are responsible for recognizing the drug-derived antigens and orchestrating the subsequent inflammatory cascade.

Role of CD4+ and CD8+ T-Cells

Both major subsets of T-cells, CD4+ (helper) and CD8+ (cytotoxic) T-cells, have been implicated in the immune response to sulfamethoxazole and its metabolites.

CD4+ T-cells: These cells play a crucial role in orchestrating the immune response. Upon recognition of the drug-MHC complex on antigen-presenting cells (APCs), they become activated and release cytokines that help to activate other immune cells, including B-cells and CD8+ T-cells. Studies have identified SMX-specific CD4+ T-cell clones from allergic individuals nih.govnih.gov.

CD8+ T-cells: These T-cells are capable of directly killing cells that they recognize as foreign, such as cells displaying the drug-haptenated peptides on their surface. The involvement of CD8+ T-cells is consistent with the clinical manifestations of some severe SMX hypersensitivity reactions that involve widespread cell death. SMX-specific CD8+ T-cell clones have also been isolated from allergic patients nih.gov. In some experimental models, CD4+ and CD8+ depleted cells responded equally to nitroso sulfamethoxazole, indicating that both cell types can be directly activated nih.govnih.gov.

MHC-Restricted Drug Presentation and T-Cell Activation

The activation of T-cells by sulfamethoxazole and its metabolites is dependent on the presentation of the drug or drug-modified peptides by MHC molecules on the surface of APCs. This is known as MHC restriction.

T-cell receptors are specific for a particular peptide bound to a particular MHC molecule. In the context of SMX hypersensitivity, T-cells recognize either the haptenated peptide presented by MHC or the direct, non-covalent complex of SMX/metabolite with the MHC-peptide complex nih.govnih.gov. This interaction is highly specific, and the ability of an individual to mount an immune response to SMX is associated with their specific MHC genotype. Both CD4+ T-cells, which recognize antigens presented by MHC class II, and CD8+ T-cells, which recognize antigens presented by MHC class I, are involved in this process nih.gov.

Processing-Dependent vs. Processing-Independent T-Cell Activation

The activation of T-cells by sulfamethoxazole can occur through two distinct pathways:

Processing-Dependent Activation: This pathway aligns with the classical hapten model. After SMX-NO covalently modifies a cellular protein, the protein is taken up by an APC, broken down into smaller peptides (processed), and the resulting haptenated peptides are then loaded onto MHC molecules for presentation to T-cells nih.gov. This mechanism is considered processing-dependent because it requires the intracellular machinery for antigen processing and presentation. Most T-cells responsive to the nitroso SMX metabolite are stimulated through this hapten mechanism involving processing nih.gov.

Processing-Independent Activation: This pathway is consistent with the p-i concept. Here, the parent drug or its metabolite binds directly and non-covalently to the MHC-peptide complexes already present on the surface of an APC, leading to immediate T-cell recognition and activation nih.govnih.govscispace.com. This pathway is considered processing-independent as it bypasses the need for intracellular protein uptake and degradation nih.govscispace.com. Evidence for this includes the rapid activation of T-cell clones upon exposure to SMX, a process that occurs too quickly to allow for conventional antigen processing nih.govscispace.com. Furthermore, fixed APCs, which are incapable of processing antigens, can still present SMX to specific T-cell clones nih.govnih.gov.

Table 2: Comparison of T-Cell Activation Pathways by Sulfamethoxazole

Feature Processing-Dependent Pathway (Hapten Model) Processing-Independent Pathway (p-i Concept) Reference
Drug Interaction Covalent binding of reactive metabolite (SMX-NO) to carrier proteins. Non-covalent, labile binding of drug/metabolite to MHC-peptide complex and/or TCR. nih.govscirp.orgnih.gov
Requirement for Metabolism Yes, to generate the reactive hapten. May or may not require metabolism. nih.govnih.gov
Requirement for Antigen Processing Yes, the haptenated protein must be processed. No, it bypasses intracellular processing. nih.govnih.govscispace.com
T-Cell Activation Speed Slower, requires time for processing and presentation. Rapid, occurs within minutes to an hour. nih.govscispace.com
Primary Antigenic Determinant Hapten-modified peptide. Drug/metabolite in complex with MHC and peptide. nih.govnih.gov

Dendritic Cell Activation and Costimulatory Signaling

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating immune responses. The activation of these cells is a critical step in the pathway leading to sulfamethoxazole hypersensitivity.

Research has shown that both sulfamethoxazole and its highly reactive downstream metabolite, nitroso sulfamethoxazole (SMX-NO), can directly stimulate dendritic cells. nih.govresearchgate.net This stimulation results in a specific upregulation of the costimulatory molecule CD40 on the DC surface. nih.govresearchgate.net Notably, this effect appears to be selective for CD40, as the expression of other important costimulatory molecules such as CD80, CD83, and CD86 is not significantly increased. nih.govresearchgate.net The interaction between CD40 on dendritic cells and its ligand, CD40L on T-cells, is a vital signal for T-lymphocyte activation and function. nih.gov Studies have demonstrated that increased CD40 expression on SMX-NO-treated dendritic cells from an HIV-positive patient with a history of allergy was five times higher than that observed in cells from healthy volunteers, highlighting a potential mechanism for the increased incidence of hypersensitivity in certain populations. nih.gov

Table 1: Effect of Sulfamethoxazole Metabolites on Dendritic Cell Costimulatory Molecules

Costimulatory Molecule Expression Change upon Exposure to SMX/SMX-NO
CD40 Increased
CD80 No significant change
CD83 No significant change
CD86 No significant change

The bioactivation of sulfamethoxazole to its reactive hydroxylamine metabolite is a critical initiating event. This conversion is catalyzed by enzymes such as CYP2C9 and CYP2C8, primarily in the liver. nih.govnih.gov However, dendritic cells themselves possess the enzymatic machinery to perform this conversion locally. Dendritic cells express high levels of the enzyme myeloperoxidase (MPO), which can catalyze the transformation of sulfamethoxazole into this compound. nih.govresearchgate.net This localized metabolism within the antigen-presenting cell provides a direct link between the drug, the formation of its reactive metabolite, and the subsequent activation of the dendritic cell, creating a potent immunogenic signal. nih.gov

Antibody Production (IgG, IgM, IgE)

The immune response to sulfamethoxazole and its metabolites can involve the production of various classes of antibodies, contributing to different types of hypersensitivity reactions.

Studies have identified the presence of sulfamethoxazole-specific antibodies of the Immunoglobulin G (IgG) and Immunoglobulin M (IgM) classes in patients. nih.govnih.gov In analyses of AIDS patients, those who experienced skin reactions to cotrimoxazole (a combination of trimethoprim (B1683648) and sulfamethoxazole) had significantly higher levels of SMX-specific IgG and IgM compared to patients without reactions and to healthy controls. nih.gov For instance, all 20 HIV-positive patients with skin reactions had detectable SMX-specific antibodies. nih.gov The specific IgG subclasses found were primarily IgG1 and IgG3. nih.gov In separate case studies of drug-induced immune thrombocytopenia, both sulfamethoxazole-dependent IgG and IgM antibodies were detected, further implicating these antibody classes in the pathology of hypersensitivity reactions. nih.gov

Table 2: SMX-Specific Antibody Levels in AIDS Patients

Patient Group Specific IgM Level (Mean OD ± SD) Specific IgG Level (Mean OD ± SD)
With Skin Reactions 1.0 ± 0.19 0.68 ± 0.15
Without Skin Reactions 0.47 ± 0.23 0.47 ± 0.14

OD = Optical Density; SD = Standard Deviation. Data from a study on HIV-seropositive patients. nih.gov

Sulfonamide antimicrobials are known to cause hypersensitivity reactions mediated by both Immunoglobulin E (IgE) and T-cells. nih.gov

IgE-Mediated Reactions: The presence of IgE antibodies against sulfamethoxazole is direct evidence of an immune-mediated response and is associated with immediate, or Type I, hypersensitivity reactions. nih.govresearchgate.net These reactions, which can include urticaria and anaphylaxis, typically occur within an hour of drug administration. nih.gov The mechanism involves the drug or its metabolite acting as a hapten, binding to proteins, and cross-linking IgE molecules on the surface of mast cells, leading to their degranulation and the release of inflammatory mediators. nih.govyoutube.com

T-Cell Mediated Reactions: Delayed hypersensitivity reactions, classified as Type IV, are mediated by T-cells and are also a common manifestation of sulfamethoxazole allergy. nih.govresearchgate.net These reactions, such as maculopapular exanthema, typically appear several days after starting the drug. nih.gov The "prohapten" concept suggests that sulfamethoxazole is metabolized into reactive intermediates, like SMX-HA and SMX-NO, which then covalently bind to proteins or peptides. nih.gov These modified peptides are then presented by antigen-presenting cells to T-cells, initiating a T-cell-mediated immune response. nih.gov

Genetic Predisposition to SMX-HA-Induced Hypersensitivity

There is evidence to suggest a genetic component to the risk of developing hypersensitivity reactions to sulfamethoxazole. nih.govwisc.edu This predisposition appears to involve genes related to both drug metabolism and immune response regulation.

Polymorphisms in genes responsible for detoxifying sulfonamides have been investigated as potential risk factors. For example, variations in the NAT2 gene that result in a "slow acetylator" phenotype have been reported to be overrepresented in patients with sulfamethoxazole hypersensitivity, as this may lead to more of the drug being shunted down the alternative bioactivation pathway that produces SMX-HA. nih.gov However, some studies have not found a significant association, indicating the complexity of this genetic link. nih.gov

A stronger association has been found with genes of the major histocompatibility complex (MHC), specifically the Human Leukocyte Antigen (HLA) system. Certain HLA alleles are significantly more common in individuals who experience severe reactions. A notable example is the association of HLA-A*11:01 with sulfonamide-related severe cutaneous adverse reactions (SCARs) in Japanese patients. dovepress.com Other studies have suggested associations with alleles such as HLA-A29, HLA-B12, and HLA-DR7. nih.gov Despite these findings, large-scale genome-wide association studies (GWAS) in other populations have not identified robust or convincing genetic risk factors, suggesting that the genetic basis for this hypersensitivity may be population-specific or influenced by other unidentified factors. plos.orgsemanticscholar.org

Table 3: Genes and Alleles Associated with Sulfamethoxazole Hypersensitivity

Gene/Allele Associated Finding Population Studied
NAT2 (Slow Acetylator) Potentially overrepresented in hypersensitive patients Various
HLA-A*11:01 Significant risk factor for severe cutaneous adverse reactions Japanese
HLA-A29 Associated with sulfonamide hypersensitivity General
HLA-B12 Associated with sulfonamide hypersensitivity General
HLA-DR7 Associated with sulfonamide hypersensitivity General

Analytical Methodologies for Sulfamethoxazole Hydroxylamine Research

Detection and Quantification in Biological Matrices

Accurately measuring the concentration of the unstable SMX-HA metabolite in complex biological samples like plasma, urine, and cell culture media is fundamental to its research.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of SMX-HA. When combined with mass spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity, enabling both quantification and structural confirmation of the metabolite.

Liquid chromatography tandem mass spectrometry (LC-MS/MS), particularly using a hybrid triple quadrupole-linear ion trap mass spectrometer (LC-QqLIT-MS), is utilized for the determination of sulfamethoxazole (B1682508) and its metabolites. researchgate.net Data acquisition in selected reaction monitoring (SRM) mode allows for the monitoring of specific precursor-to-product ion transitions, ensuring accurate identification. researchgate.net For SMX-HA, specific mass spectrometric parameters are used for identification, as detailed in public spectral databases. massbank.eu The analysis of metabolites can also be performed using HPLC systems. researchgate.net

Table 1: Example Mass Spectrometry Parameters for SMX-HA Detection
ParameterValue/DescriptionSource
Instrument TypeLC-ESI-QTOF massbank.eu
Ion ModePositive massbank.eu
Precursor m/z270.0543 massbank.eu
Precursor Type[M+H]+ massbank.eu
Fragmentation ModeCID massbank.eu

Spectrophotometric methods offer a more accessible, though often less specific, alternative for quantification. These methods typically rely on chemical reactions that produce a colored product, the absorbance of which can be measured.

A general method for determining hydroxylamines involves their oxidation to nitrite, which is then measured using a diazo coupling reaction with reagents like p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) to form a colored product. nih.gov While many spectrophotometric methods have been developed for the parent drug, sulfamethoxazole, they often utilize diazotization of its primary aromatic amine. sid.ircuni.cz For instance, sulfamethoxazole can be diazotized with nitrous acid and then coupled with compounds like 2-naphthol (B1666908) to form a colored product with a maximum absorbance (λmax) around 482 nm. sid.ir Another approach uses NEDA as the coupling agent, resulting in a product with an absorption maximum at 540 nm. cuni.cz These methods, while established for the parent compound, illustrate the principles that could be adapted for the detection of its metabolites following chemical conversion.

Table 2: Principles of Spectrophotometric Analysis Related to Sulfonamides
Analyte TypePrincipleReagentsMeasured Wavelength (λmax)Source
Hydroxylamine (B1172632) (General)Oxidation to nitrite, followed by diazo coupling reactionSodium arsenate, p-nitroaniline, NEDA545 nm nih.gov
SulfamethoxazoleDiazotization and couplingNitrous acid, 2-naphthol482 nm sid.ir
SulfamethoxazoleDiazotization and couplingNitrite, N-(1-naphthyl)ethylenediamine540 nm cuni.cz

In Vitro Model Systems for SMX-HA Studies

In vitro models are essential for studying the metabolic pathways leading to SMX-HA formation and for characterizing its cellular toxicity and immunomodulatory effects in a controlled environment.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com They are widely used to study the metabolism of compounds and potential drug-drug interactions. thermofisher.comunl.edu

The oxidation of sulfamethoxazole to its hydroxylamine metabolite has been demonstrated in an NADPH-dependent process using human liver microsomes. nih.gov This in vitro system has been crucial in confirming that SMX-HA is a metabolite formed predominantly by cytochrome P450 in the liver. nih.gov Furthermore, human liver microsomes have been used to study the inhibition of SMX-HA formation. For example, the antifungal agent fluconazole (B54011) was shown to be a competitive inhibitor of sulfamethoxazole N-hydroxylation in this system. nih.gov

Table 3: Research Findings from Liver Microsome Studies
Study FocusModel SystemKey FindingSource
Metabolite FormationHuman liver microsomesSulfamethoxazole is oxidized to the hydroxylamine in an NADPH-dependent process. nih.gov
Inhibition of MetabolismHuman liver microsomesFluconazole competitively inhibited sulfamethoxazole N-hydroxylation with a Ki of 3.5 µmol/L. nih.gov
Inhibition of MetabolismHuman liver microsomesKetoconazole competitively inhibited sulfamethoxazole N-hydroxylation with a Ki of 6 µmol/L. nih.gov
Inhibition of MetabolismHuman liver microsomesCimetidine exhibited mixed-type inhibition with an IC50 of 80 µmol/L (with preincubation). nih.gov

Cell culture models allow for the investigation of the specific effects of SMX-HA on different immune cell populations.

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, are frequently used to assess the cytotoxicity of drug metabolites. nih.gov Studies have shown that SMX-HA induces concentration-dependent toxicity in human PBMCs. nih.govnih.gov Lymphocytes from patients with a history of hypersensitivity reactions to sulfonamides demonstrated markedly increased toxicity to SMX-HA compared to cells from control subjects. nih.gov This suggests that differences in the detoxification of reactive metabolites are important determinants of these reactions. nih.gov

CD8+ Cells: CD8+ T cells, also known as cytotoxic T lymphocytes, are critical for immune defense against intracellular pathogens. immunology.org Research has revealed that CD8+ cells are highly susceptible to the toxic effects of SMX-HA. nih.gov The metabolite was found to induce significant cell death in purified CD8+ cells through apoptosis, while having only minimal effects on CD4+ cells at the same concentration. nih.gov SMX-HA has also been found to amplify apoptosis and is relevant for cytotoxicity mediated by CTLs. nih.gov

Dendritic Cells: Dendritic cells are potent antigen-presenting cells that can activate naive T cells. rsc.org While direct studies on the effects of SMX-HA on dendritic cells are limited, related research suggests an indirect mechanism of activation. It is hypothesized that reactive metabolites of drugs like sulfamethoxazole cause keratinocytes to up-regulate and release "danger signals," which may subsequently activate resident dendritic cells in the skin and initiate an immune response. nih.gov

Table 4: Summary of SMX-HA Effects in Cell Culture Models
Cell ModelExperimental ObservationKey FindingSource
Human PBMCsCytotoxicity Assay (MTT)SMX-HA causes concentration-dependent toxicity. nih.gov
Human PBMCs (from hypersensitive patients)In-vitro toxicity assayShowed markedly increased toxicity compared to controls. nih.gov
Purified Human CD8+ CellsCell Death AssaySMX-HA induced significant CD8+ cell death (67% at 100 µM) via apoptosis. nih.gov
Purified Human CD4+ CellsCell Death AssayMinimal CD4+ cell death (8% at 100 µM SMX-HA). nih.gov
Human Keratinocytes (indirect effect on DCs)Expression of stress signalsArylhydroxylamine metabolites lead to the up-regulation of danger signals that may activate dendritic cells. nih.gov

In Vivo Animal Models for Toxicity and Immunogenicity Assessment

Animal models are critical for studying the complex immune responses to drug metabolites in a whole-organism context, although creating reliable models for idiosyncratic drug hypersensitivity is challenging. nih.gov

Research has utilized various animal species to investigate the immunogenicity of sulfamethoxazole metabolites. In studies involving rats, mice, and rabbits, animals were immunized with the reactive metabolite nitroso-sulfamethoxazole (SMX-NO), which is formed from SMX-HA. researchgate.net Splenocytes isolated from these sensitized animals proliferated when stimulated with SMX-NO in vitro, but not with the parent drug, sulfamethoxazole. researchgate.net This indicates a specific T-cell response to the reactive metabolite. researchgate.net Rabbit lymphocytes were also shown to proliferate in the presence of both SMX-NO and SMX-HA. researchgate.net These animal models are essential for testing hypotheses about the role of reactive metabolites in initiating immune responses. nih.govresearchgate.net Rodent models of contact hypersensitivity are also well-characterized for studying T-cell mediated skin inflammatory diseases, providing a framework for investigating drug-related hypersensitivity. creative-biolabs.com

Rat Models

Rat models have been instrumental in the investigation of SMX-HA. Studies have utilized various strains, including Wistar rats, to explore the metabolism and excretion of sulfamethoxazole and its derivatives. nih.gov Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the sensitive and selective determination of SMX and its metabolites in rat plasma. researchgate.net

Research has shown that after administration, SMX is metabolized in rats, and its metabolites can be detected in urine and feces. nih.gov For instance, one study found that after a single intramuscular injection of radiolabeled SMX, over 75% of the dose was recovered in the urine of rats. nih.gov Such studies help in understanding the pharmacokinetic profile of the drug and the formation of metabolites like SMX-HA.

Immunological responses to SMX and its metabolites have also been investigated in rats. In these studies, splenocytes from rats sensitized with SMX metabolites are cultured and their proliferation in response to the parent drug or its metabolites is measured. researchgate.net These experiments have revealed that lymphocytes from sensitized rats recognize the nitroso metabolite (SMX-NO), a further oxidation product of SMX-HA. researchgate.netresearchgate.net

Table 1: Key Research Findings in Rat Models for SMX-HA Analysis

Research Focus Key Findings Analytical Methods
Metabolism and Excretion Over 75% of an administered SMX dose is excreted through urine. nih.gov Radioactive tracing, LC-MS/MS nih.govresearchgate.net
Immunological Response Splenocytes from sensitized rats proliferate when stimulated with SMX-NO. researchgate.net Cell culture, Proliferation assays researchgate.net
Metabolite Identification N4-acetyl-sulfamethoxazole is a major metabolite identified. nih.gov Radioactive tracing nih.gov

Mouse Models

Mouse models are also frequently used in SMX-HA research, particularly in immunological studies. Similar to rats, mice are immunized with SMX or its metabolites to investigate T-cell responses. researchgate.net Analytical methods in these studies often involve isolating splenocytes and measuring their proliferative response to SMX, SMX-HA, or SMX-NO. researchgate.net

Research has demonstrated that splenocytes from mice sensitized with SMX-NO proliferate when stimulated with SMX-NO, but not with the parent drug, SMX. researchgate.net This indicates a specific immune response to the reactive metabolite. The covalent binding of SMX-NO to cellular proteins is a key event in initiating this immune response, and this can be demonstrated using techniques like flow cytometry. researchgate.net

The development of reliable analytical methods for quantifying SMX and its metabolites in mouse plasma is crucial for pharmacokinetic studies. HPLC-MS/MS methods have been developed and validated for this purpose, allowing for the determination of drug concentrations over time after administration. nih.gov

Table 2: Research Applications of Mouse Models in SMX-HA Studies

Application Experimental Approach Key Measurement
Immunological Studies Sensitization with SMX-NO followed by splenocyte culture. researchgate.net Proliferative response of splenocytes. researchgate.net
Haptenation Analysis Incubation of splenocytes with SMX-NO. researchgate.net Cell surface binding measured by flow cytometry. researchgate.net
Pharmacokinetic Analysis Administration of SMX followed by plasma sample collection. nih.gov Quantification of SMX levels using HPLC-MS/MS. nih.gov

Studies in Other Animal Species (e.g., Pigs, Chickens)

To ensure food safety and understand the disposition of veterinary drugs, studies on SMX metabolism have been extended to other animal species like pigs and chickens. nih.govresearchgate.net These studies are important for determining residue levels of the parent drug and its metabolites in food-producing animals.

In pigs, after intramuscular injection of radiolabeled SMX, a significant portion of the dose is excreted in the urine. nih.gov The liver has been identified as the tissue with the highest and most persistent radioactivity in pigs. nih.gov In chickens, SMX is also rapidly excreted, with the liver and kidneys showing the highest radioactivity. nih.gov N4-acetyl-sulfamethoxazole has been identified as the main metabolite in both pigs and chickens. nih.gov

Analytical methods for detecting SMX residues in the muscle tissue of chickens and swine often involve high-performance liquid chromatography (HPLC) with a photodiode array detector. researchgate.net These methods require sample extraction and cleanup procedures to remove interfering substances before analysis. researchgate.net

Table 3: Comparative Metabolism of Sulfamethoxazole in Different Animal Species

Species Primary Route of Excretion Tissue with Highest Radioactivity Main Metabolite
Pig Urine nih.gov Liver nih.gov N4-acetyl-sulfamethoxazole nih.gov
Chicken Urine and Feces nih.gov Liver and Kidneys nih.gov N4-acetyl-sulfamethoxazole nih.gov
Rat Urine nih.gov Not specified N4-acetyl-sulfamethoxazole nih.gov

Considerations for Blocking Autoxidation of SMX-HA in Analytical Procedures

A significant challenge in the analysis of SMX-HA is its instability and tendency to auto-oxidize to the highly reactive nitroso-sulfamethoxazole (SMX-NO). researchgate.net This autoxidation can lead to inaccurate quantification of SMX-HA and complicate the interpretation of experimental results. Therefore, specific measures must be taken during analytical procedures to prevent this conversion.

One common strategy is the addition of antioxidants to the samples. Glutathione (B108866) (GSH) has been shown to stabilize SMX-HA and prevent its auto-oxidation to the nitroso metabolite. nih.gov The presence of GSH favors the reduction of any formed SMX-NO back to SMX-HA. islandscholar.ca Ascorbic acid is another antioxidant that can be used to reduce SMX-NO to the less reactive hydroxylamine metabolite. nih.gov

The choice of analytical technique and sample handling procedures are also critical. For example, when analyzing SMX-HA in blood samples, it is important to process the samples quickly and at low temperatures to minimize degradation. nih.gov The extraction procedure should also be optimized to ensure the stability of the analyte. For instance, using ethyl acetate (B1210297) for extraction has been reported in studies aiming to quantify SMX-HA. nih.gov

Environmental and Ecological Research on Sulfamethoxazole Hydroxylamine

Occurrence in Wastewater and Aquatic Environments

The metabolite of sulfamethoxazole (B1682508), sulfamethoxazole hydroxylamine (B1172632) (SMX-HA), is a compound of growing environmental interest. While its parent compound, sulfamethoxazole (SMX), is frequently detected in various water matrices, the presence of SMX-HA is less commonly monitored but equally significant due to its potential ecological impact.

Wastewater treatment plants (WWTPs) are primary conduits for the entry of pharmaceuticals and their metabolites into aquatic environments. SMX, a widely used sulfonamide antibiotic, is often found in WWTP influents at concentrations that can reach up to the mg/L range. dtu.dk While SMX itself is not completely removed during conventional wastewater treatment processes, its transformation products, including SMX-HA, are also of concern.

Research indicates that intermediates formed during biological nitrogen removal processes in WWTPs, such as hydroxylamine (NH₂OH), can participate in the abiotic transformation of antibiotics like SMX. nih.gov However, studies have shown that NH₂OH does not directly react with or transform SMX under typical WWTP conditions. dtu.dk The formation of SMX-HA in humans is a known metabolic pathway, and it is excreted in urine, subsequently entering the wastewater stream. nih.gov One study detected SMX-HA in human urine, constituting 3.1% ± 0.7% of the excreted drug within 24 hours after ingestion of a 1000 mg dose of sulfamethoxazole. nih.gov This indicates a direct pathway for its introduction into municipal wastewater.

The efficiency of WWTPs in removing SMX and its metabolites varies. While some studies focus on the parent compound's fate, the presence of metabolites like SMX-HA in treated effluent is an area requiring further investigation to fully understand the environmental burden.

The environmental concentrations of SMX-HA are not as extensively documented as those of its parent compound, SMX. However, data on SMX concentrations in various aquatic environments provide a basis for understanding the potential presence of its metabolites.

SMX has been detected globally in surface waters, groundwater, and even drinking water. researchgate.netmdpi.com Concentrations can vary significantly depending on the location and proximity to sources of contamination like WWTP outfalls.

Table 1: Reported Environmental Concentrations of Sulfamethoxazole (Parent Compound)

Water SourceConcentration RangeGeographic Location
Surface Water0.00027 – 39 µg/LAfrica
Surface Water<286 ng L⁻¹ (median 52 ng L⁻¹)Europe (5,536 samples)
Surface Water0.002 to 11.25 µg/LVarious
Groundwater0.127 to 27.41 µg/LVarious
Drinking Water4.4 - 8.9 ng/LAustria
Wastewater Effluent0.31 to 15.6 µg L⁻¹Vietnam
Wastewater EffluentUp to 22 µg L⁻¹Pennsylvania, USA
Hospital WastewaterUp to 66.4 µg L⁻¹Belgium

Given that SMX-HA is a direct metabolite of SMX, its presence in these environments is highly probable, although likely at lower concentrations than the parent compound. The persistence and fate of SMX-HA in these aquatic systems are critical for a comprehensive environmental risk assessment.

Degradation and Transformation Pathways in the Environment

The environmental fate of sulfamethoxazole hydroxylamine is influenced by various degradation and transformation processes. Advanced oxidation processes and the inherent reactivity of the hydroxylamine group play crucial roles in its environmental breakdown.

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like sulfamethoxazole and its derivatives in water and wastewater. ucl.ac.uknih.govresearchgate.net Ozonation, a common AOP, has been shown to achieve complete degradation of SMX, often within minutes. nih.govresearchgate.netresearchgate.net The degradation primarily occurs through the direct action of ozone on the SMX molecule, targeting the aromatic ring. researchgate.netrsc.org

Other AOPs, such as Fenton and photo-Fenton processes, have also proven highly effective in degrading SMX. nih.gov The UV/H₂O₂ process is another successful method, achieving significant removal of total organic carbon and chemical oxygen demand from SMX solutions. nih.gov These processes generate highly reactive species, particularly hydroxyl radicals (•OH), which are key to the degradation of SMX and its transformation products. ucl.ac.uknih.gov The indirect photochemical transformation by hydroxyl radicals is a significant degradation pathway for SMX in the aquatic environment. nih.govnih.gov

The hydroxylamine moiety is significant in certain degradation systems. In Fenton and Fenton-like processes, hydroxylamine (HA) can be added to enhance the degradation efficiency of SMX. nih.gov It improves the process by promoting the regeneration of Fe(II) from Fe(III), which sustains the rapid generation of reactive radicals. ucl.ac.uknih.gov One study found that the addition of hydroxylamine to a Fe(II)/peroxomonosulfate system increased the degradation efficiency of SMX by approximately four times. nih.gov

Furthermore, the hydroxylamine group in SMX-HA itself is a reactive functional group that can influence the compound's degradation pathways. In some advanced oxidation systems, the superoxide (B77818) radical (O₂•⁻) has been identified as a key reactive oxygen species responsible for SMX degradation in the presence of hydroxylamine. nih.gov

The degradation of sulfamethoxazole and its hydroxylamine metabolite through various processes leads to the formation of numerous transformation products (TPs). These TPs can have different chemical structures and, consequently, altered toxicity compared to the parent compound.

During the degradation of SMX, TPs are formed through reactions such as hydroxylation, bond cleavage (e.g., S-N bond), and oxidation. nih.gov The cleavage of the S-N bond can result in the formation of 3-amino-5-methylisoxazole (B124983) and sulfanilic acid, which are commonly reported TPs. researchgate.net

The toxicity of these TPs is a significant concern. Ecotoxicity assessments have shown that while some degradation products are less harmful, others can be as toxic or even more toxic to aquatic organisms (like fish, daphnia, and green algae) than the original SMX molecule. nih.govnih.gov For instance, theoretical calculations have indicated that while the acute and chronic toxicities of some degradation products are reduced, certain products remain harmful, particularly to daphnids. nih.gov This highlights the importance of not only removing the parent compound but also understanding and mitigating the potential risks posed by its transformation products in the environment.

Ecological Impact and Biomonitoring

The investigation into the environmental fate and effects of pharmaceuticals has intensified as their presence in various ecosystems becomes more evident. A significant area of this research focuses on the transformation products of these compounds, such as this compound, a key metabolite of the widely used antibiotic sulfamethoxazole. Understanding the ecological impact and developing effective biomonitoring strategies for this metabolite are crucial for a comprehensive environmental risk assessment.

Detailed Research Findings

Research into the ecological impact of this compound is still an emerging field, with a notable lack of extensive studies directly assessing its toxicity to a wide range of aquatic organisms. Most available ecotoxicological data pertains to the parent compound, sulfamethoxazole. For instance, studies have determined the half-maximal effective concentration (EC50) and lethal concentration (LC50) of sulfamethoxazole for various species, which provide a baseline for understanding the potential risks of its metabolites. However, a 2014 report by the German Environment Agency highlighted that data on the aquatic effects of sulfamethoxazole metabolites, including the hydroxylamine form, were not available at the time uba.de. This data gap remains a significant challenge in fully evaluating the environmental risk posed by the degradation of sulfamethoxazole.

Despite the limited direct ecotoxicity data, the presence of this compound in the environment has been confirmed through various monitoring studies. As a metabolite of sulfamethoxazole, its occurrence is intrinsically linked to the use and disposal of the parent antibiotic. Wastewater treatment plants (WWTPs) are a primary route for the entry of sulfamethoxazole and its metabolites into aquatic environments. While WWTPs can reduce the concentration of the parent compound, the transformation process can lead to the formation of metabolites like this compound.

Biomonitoring efforts have increasingly focused on detecting not only the parent pharmaceutical compounds but also their major transformation products. The rationale for this is that metabolites can sometimes be more persistent or even more toxic than the original drug. The detection of this compound in environmental samples serves as an indicator of the extent of sulfamethoxazole contamination and its subsequent transformation. However, comprehensive biomonitoring programs specifically targeting this compound are not yet widespread, and its environmental concentrations are not as extensively documented as those of its parent compound.

Data on the Ecological Impact of Sulfamethoxazole (Parent Compound)

To provide context for the potential ecological risk of this compound, the following tables summarize ecotoxicity data for the parent compound, sulfamethoxazole, on various aquatic organisms. It is important to reiterate that similar comprehensive data for this compound is currently lacking.

Ecotoxicity of Sulfamethoxazole in Aquatic Organisms

OrganismEndpointConcentration (mg/L)Exposure TimeReference
Daphnia magna (Water Flea)LC50234.248 hours researchgate.net
Raphidocelis subcapitata (Green Algae)EC500.4996 hours nih.gov
Zebrafish (Danio rerio)Low toxicity observed at concentrations up to 24 mg/L in an 8-week chronic study. nih.gov
Marine Mussels (Mytilus galloprovincialis)Bioconcentration observed with exposure to 10 µg/L. csic.es

Environmental Concentrations of Sulfamethoxazole

Environmental MatrixConcentration RangeLocationReference
European Surface WatersMedian of 52 ng/L, up to 4 µg/LEurope nih.gov
Pearl River and Yangtze River Delta WatersUp to 500 µg/LChina nih.gov
Aquatic Ecosystems WorldwideMean of approximately 0.1 µg/LGlobal naturalis.nl

Future Research Directions and Translational Implications

Development of Predictive Tools for SMX-HA Related Adverse Reactions

A significant goal in preventing SMX-HA-related adverse drug reactions (ADRs) is the ability to predict which patients are at the highest risk. Research in this area is moving towards the development of clinical decision tools. One such tool, adapted from a model for penicillin allergy, is the SULF-FAST score. This scoring system aims to risk-stratify patients based on their history of reactions to trimethoprim-sulfamethoxazole (TMP-SMX) jwatch.org.

The SULF-FAST criteria include:

The adverse event occurring within the last five years (2 points) jwatch.org.

The nature of the event being anaphylaxis, angioedema, or a severe cutaneous adverse reaction (SCAR) (2 points) jwatch.org.

The necessity of treatment for the initial allergic event (1 point) jwatch.org.

Initial studies have shown that a SULF-FAST score below 3 is associated with a less than 5% risk of a hypersensitivity reaction upon re-exposure, whereas a score of 3 or higher is linked to a greater than 20% risk jwatch.org. While this tool requires further validation, it represents a step towards more personalized risk assessment for patients with a history of sulfonamide allergies jwatch.org.

In-vitro assays may also serve as predictive tools. Studies have shown that lymphocytes from patients with a history of hypersensitivity reactions to sulfonamides exhibit significantly increased toxicity when exposed to SMX-HA in the laboratory, as compared to lymphocytes from control subjects or patients with non-hypersensitivity reactions nih.gov. This suggests that metabolic differences in the production and detoxification of reactive metabolites are key determinants of these reactions, and that in-vitro testing with SMX-HA could be a useful diagnostic and predictive method nih.gov.

Table 1: SULF-FAST Clinical Decision Rule

Criteria Points
Allergy event occurred ≤5 years ago 2
Allergy event was anaphylaxis/angioedema or SCAR 2
Treatment was required for the allergy event 1
Total Score 5

Strategies to Mitigate SMX-HA Toxicity

Mitigating the toxicity of SMX-HA is a critical area of research, with two primary strategies being explored: inhibiting its formation and enhancing its detoxification.

One approach to reducing SMX-HA toxicity is to prevent its formation from the parent drug, sulfamethoxazole (B1682508). Research has explored novel bioprocesses to achieve this. For instance, a membrane bioreactor system (MBRS) has been shown to improve the elimination of SMX while significantly inhibiting the formation of both SMX-HA and N4-acetyl-SMX nih.gov. In both pure and co-cultures of specific microorganisms, the MBRS increased the removal of SMX by over 24% and was associated with enhanced cellular growth, suggesting a link between the reduction in toxic metabolites and improved cell viability nih.gov. The mechanism appears to be related to an increase in the intracellular NADH/NAD+ ratio, which enhances the bioremoval of SMX nih.gov. This research highlights the potential of manipulating cellular communication and metabolic pathways to reduce the generation of harmful metabolites nih.gov.

Enhancing the body's natural detoxification pathways for SMX-HA is another promising strategy. The detoxification of SMX-HA and its subsequent reactive species, such as nitroso-sulfamethoxazole (SMX-NO), involves several key players.

Antioxidants like glutathione (B108866) (GSH) and ascorbate (B8700270) play a crucial role in detoxifying SMX-NO, the proximate immunogen in sulfonamide hypersensitivity, thereby preventing it from binding to proteins and initiating an immune response nih.gov. It is hypothesized that deficiencies in these antioxidants can contribute to an increased risk of hypersensitivity reactions nih.gov.

Another critical detoxification pathway involves the enzymatic reduction of SMX-HA back to the less harmful parent compound, sulfamethoxazole nih.gov. This reaction is catalyzed by the cytochrome b5 (b5) and cytochrome b5 reductase (b5R) enzyme system nih.gov. Studies have indicated that this pathway may be impaired in certain individuals, potentially increasing their susceptibility to SMX-HA toxicity nih.gov.

Research has shown that peripheral blood mononuclear cells (PBMCs) from individuals with sulfonamide hypersensitivity are more susceptible to the toxic effects of SMX-HA, suggesting that differences in the activity of detoxification pathways within these cells could be a contributing factor nih.gov.

Understanding Individual Variability in Metabolism and Response

The occurrence of adverse reactions to sulfamethoxazole is not universal, pointing to significant individual variability in how the drug is metabolized and how the body responds to its metabolites. This variability is a key area of ongoing research.

The formation of SMX-HA itself is an in vivo metabolic process in humans, likely mediated by cytochrome P450 enzymes in the liver nih.gov. Studies have shown that after a single oral dose of sulfamethoxazole, a small but significant percentage of the drug is excreted in the urine as SMX-HA nih.govnih.gov. The amount of SMX-HA excreted can vary between individuals and may be influenced by factors such as acetylator phenotype nih.govnih.gov. For example, one study observed that fast acetylators excreted a higher percentage of SMX-HA compared to slow acetylators nih.govnih.gov.

Table 2: Urinary Excretion of Sulfamethoxazole and its Metabolites in Healthy Volunteers

Compound Mean Urinary Recovery (% of dose)
Sulfamethoxazole 16.5 +/- 5.5
N4-acetyl-sulfamethoxazole 46.2 +/- 6.6
Sulfamethoxazole hydroxylamine (B1172632) 2.4 +/- 0.8

Data from a study of six healthy subjects after a single 800 mg oral dose of sulfamethoxazole. nih.govnih.gov

Furthermore, individual differences in the capacity of detoxification pathways, such as the activity of the b5/b5R enzyme system and the availability of antioxidants like glutathione, are thought to be important determinants of susceptibility to SMX-HA-mediated hypersensitivity reactions nih.govnih.gov.

Investigating the Role of SMX-HA in Specific Patient Populations (e.g., HIV-infected patients)

Patients with Human Immunodeficiency Virus (HIV) infection have a markedly higher incidence of adverse reactions to trimethoprim-sulfamethoxazole, with rates reported to be between 40% and 80%, compared to 3-5% in the general population nih.gov. This increased susceptibility is thought to be linked to the toxic effects of SMX-HA nih.govoup.comoup.com.

One hypothesis for this increased toxicity is a systemic deficiency in glutathione in HIV-infected individuals, which would impair their ability to detoxify the reactive hydroxylamine metabolite oup.comoup.com. However, some research suggests that plasma glutathione concentrations may be normal in HIV-seropositive patients, and that increased oxidative stress within certain cells in these individuals could lead to higher concentrations of reactive intermediates of sulfamethoxazole oup.comoup.com.

In-vitro studies have provided further insight into the cellular mechanisms of SMX-HA toxicity in the context of HIV. SMX-HA has been shown to induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells nih.gov. Notably, CD8+ T-lymphocytes appear to be highly susceptible to the toxic effects of SMX-HA, showing significantly more cell death compared to CD4+ cells nih.gov. This selective toxicity towards a specific immune cell population could have implications for the immune dysregulation seen in HIV infection.

The high rate of adverse reactions in HIV-infected patients significantly impacts the management of opportunistic infections nih.gov. Understanding the precise role of SMX-HA in this patient population is crucial for developing safer therapeutic strategies.

Q & A

Q. What are the primary degradation mechanisms of sulfamethoxazole hydroxylamine (SMX-HA) in advanced oxidation processes (AOPs)?

SMX-HA degradation in AOPs involves sulfate radicals (SO₄⁻·) and hydroxyl radicals (·OH) generated via peroxymonosulfate (PMS) or peroxydisulfate (PDS) activation. For example, Fe²⁺/hydroxylamine (NH₂OH) systems enhance PMS activation by accelerating Fe³⁺/Fe²⁺ redox cycling, achieving >90% SMX-HA removal within 30 minutes under optimized conditions (pH 3–5, [Fe²⁺] = 0.2–0.5 mM, [NH₂OH] = 0.1–0.3 mM) . Radical quenching experiments and electron paramagnetic resonance (EPR) are critical to confirm dominant reactive species .

Q. How does SMX-HA form as a metabolite in biological systems, and what analytical methods validate its presence?

Q. What environmental factors influence SMX-HA persistence in aquatic systems?

SMX-HA exhibits seasonal variability in water bodies, with higher concentrations in winter (0.20–0.34 mg/L) due to reduced microbial activity and photodegradation. ANOVA analyses show significant seasonal differences (p = 6.85×10⁻⁶), requiring longitudinal sampling and LC-MS/MS monitoring to capture temporal trends .

Q. How can isotopic labeling techniques improve SMX-HA tracking in complex matrices?

Stable isotopes like [¹³C₆]-SMX-HA or [²H₄]-SMX-HA enable precise quantification in environmental or biological samples via mass spectrometry. These isotopes mitigate matrix effects and improve recovery rates (>85%) in solid-phase extraction protocols .

Q. What are the toxicity mechanisms of SMX-HA in mammalian systems?

SMX-HA induces hepatotoxicity via mitochondrial amidoxime reducing component (mARC)-mediated redox cycling, generating nitroso intermediates that deplete glutathione (GSH). In vitro assays (e.g., HepG2 cells) combined with GSH/GSSG ratio measurements are used to assess oxidative stress .

Advanced Research Questions

Q. How can contradictory data on SMX-HA degradation efficiency in heterogeneous catalytic systems be resolved?

Discrepancies arise from variations in catalyst surface properties (e.g., CoFe₂O₄ vs. MgCoFe-LDO) and reaction conditions (pH, temperature). Methodological standardization is critical:

  • Use Brunauer-Emmett-Teller (BET) analysis to compare catalyst surface areas.
  • Conduct scavenger tests (e.g., methanol for ·OH vs. tert-butanol for SO₄⁻·) to identify dominant pathways.
  • Apply density functional theory (DFT) to model radical attack sites on SMX-HA .

Q. What strategies enhance SMX-HA degradation in biochar-supported AOPs?

Nitrogen-sulfur co-doped biochar (NSBC) increases electron transfer efficiency in PMS activation. Key parameters:

  • Pyrolysis temperature (600–800°C) optimizes graphitic carbon structure.
  • Catalyst-to-PMS ratio (1:10–1:20) balances radical generation and quenching.
  • Synergistic effects with transition metals (e.g., Fe³⁺) improve SMX-HA mineralization (>70% TOC removal) .

Q. How do seasonal variations in SMX-HA concentrations impact experimental design for environmental studies?

Researchers must account for temperature-dependent degradation kinetics (e.g., Arrhenius equation) and microbial community shifts. Winter sampling requires cold storage (−20°C) to prevent metabolite interconversion. Statistical tools like PCA can disentangle seasonal vs. anthropogenic factors .

Q. What novel catalysts show promise for SMX-HA degradation under neutral pH conditions?

Mn₃O₄/peracetic acid (PAA) systems achieve >95% SMX-HA removal at pH 7 via acetyl(per)oxyl radicals (CH₃C(O)O· and CH₃C(O)OO·). Operando Raman spectroscopy confirms Mn³⁺/Mn²⁺ cycling as the activation mechanism .

Q. How does SMX-HA interact with microbial consortia in wastewater treatment systems?

SMX-HA inhibits nitrifying bacteria (e.g., Nitrosomonas) at >0.1 mg/L, disrupting nitrogen cycling. Metagenomic sequencing (16S rRNA) and qPCR for functional genes (amoA, nxrB) are used to assess community shifts. Membrane bioreactors (MBRs) mitigate toxicity via enhanced sludge retention .

Methodological Recommendations

  • Degradation Studies : Optimize PMS/Fe²⁺/NH₂OH molar ratios (1:1:0.5) and monitor Fe²⁺/Fe³⁺ via ferrozine assays .
  • Toxicity Assays : Combine HepG2 viability tests with LC-MS/MS metabolite profiling to link SMX-HA exposure to oxidative stress markers .
  • Environmental Monitoring : Use isotope dilution LC-MS/MS with [¹³C₆]-SMX-HA to correct matrix effects in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfamethoxazole hydroxylamine
Reactant of Route 2
Sulfamethoxazole hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.